molecular formula C10H8N2OS B13865131 2-Phenylthiazole-4-carboxamide

2-Phenylthiazole-4-carboxamide

Cat. No.: B13865131
M. Wt: 204.25 g/mol
InChI Key: VAHGYSGWGBSOIS-UHFFFAOYSA-N
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Description

2-Phenylthiazole-4-carboxamide is a promising small molecule belonging to a class of synthetic thiazole derivatives investigated for their potential as anticancer agents. Research indicates that this compound and its analogs exhibit cytotoxic properties by potentially inducing apoptosis, or programmed cell death, in human cancer cell lines . The core structure of 2-phenylthiazole is of significant interest in medicinal chemistry due to its presence in various biologically active compounds . Studies have specifically highlighted the activity of this compound derivatives against a panel of cancer cells, including T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) . Structure-Activity Relationship (SAR) studies have been crucial in optimizing this scaffold. For instance, research has demonstrated that substituting the pendent aryl group of the carboxamide chain can significantly influence potency and cell line specificity . The exploration of this chemical space aims to develop more effective and targeted therapeutic agents, addressing the limitations of current chemotherapies, such as toxicities and drug resistance . This compound is intended for research purposes to further explore these mechanisms and develop novel cancer treatments. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

2-phenyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C10H8N2OS/c11-9(13)8-6-14-10(12-8)7-4-2-1-3-5-7/h1-6H,(H2,11,13)

InChI Key

VAHGYSGWGBSOIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the thiazole ring followed by functionalization at the 4-position with a carboxamide group. The phenyl substituent at the 2-position is introduced either by starting from substituted phenyl precursors or via coupling reactions after thiazole ring formation.

Synthesis via Thioamide Intermediate and Cyclization

A widely reported method involves the preparation of a thioamide intermediate, which undergoes cyclization with α-haloketones or α-haloesters to form the thiazole ring. The carboxamide group is introduced by subsequent amidation of the carboxylic acid or ester precursor.

Example Procedure:

  • Starting from p-tolunitrile, reaction with ammonium sulfide in N,N-dimethylformamide at room temperature yields 4-methylbenzothioamide.

  • The thioamide is then reacted with α-haloketones to form the 2-phenylthiazole core.

  • The carboxylic acid at the 4-position is converted to the carboxamide by coupling with appropriate amines using coupling agents such as N,N'-diethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile.

This method typically yields good purity and moderate to high yields, with purification achieved by column chromatography.

Amidation Using Carbodiimide Coupling Agents

The carboxamide functionality at the 4-position is commonly introduced by coupling the corresponding 2-phenylthiazole-4-carboxylic acid with amines. The use of carbodiimide coupling agents such as EDC or HCTU in the presence of HOBt and bases like N,N-diisopropylethylamine (DIEA) facilitates the formation of the amide bond under mild conditions.

Key Points:

  • Solvents like acetonitrile or dimethylformamide are preferred.

  • Reaction times vary from 12 to 24 hours at room temperature.

  • Purification involves extraction and chromatographic techniques.

Alternative Synthetic Routes

Other methods include:

  • Diazotization followed by azide substitution of amino-substituted benzoic acids to prepare azido intermediates, which are then transformed into thiazole derivatives.

  • Construction of thiazole rings from amino acid derivatives via conversion to thioamides and subsequent cyclization, often employing calcium carbonate to neutralize hydrobromic acid formed during the reaction.

These routes are useful for preparing diverse analogues but may involve more complex steps and potential racemization issues at chiral centers.

Data Table: Summary of Key Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Thioamide intermediate route p-Tolunitrile, ammonium sulfide DMF, room temp, 5 h; EDC/HOBt coupling in CH3CN 31-96 High yield of thioamide; moderate amidation yield
Carbodiimide-mediated amidation 2-Phenylthiazole-4-carboxylic acid, amines EDC/HOBt, DIEA, acetonitrile, RT, 12-24 h 60-90 Mild conditions; widely applicable
Amino acid-derived thiazole synthesis Protected amino acids, thioamides Calcium carbonate neutralization, cyclization Variable Efficient but partial racemization possible
Diazotization and azide substitution Amino-substituted benzoic acids Diazotization, sodium azide - Useful for azido intermediates

Chemical Reactions Analysis

Types of Reactions

2-Phenylthiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Benzo[d]thiazole-2,4-dicarboxamides

These derivatives feature a fused benzene ring to the thiazole core and dual carboxamide groups. The additional carboxamide group may enhance target binding compared to the monofunctional 2-phenylthiazole-4-carboxamide .

4-Substituted Methoxybenzoyl-Aryl-Thiazoles

Exemplified by compound 4a [(4R)-2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide], this class introduces a dihydrothiazole ring and methoxy substitutions. The trimethoxyphenyl group improves lipophilicity and tubulin-binding affinity, achieving a 98.7% synthesis yield using EDCI/HOBt coupling .

2-(4-Pyridinyl)thiazole-5-carboxamides

Replacing the phenyl group with a pyridinyl moiety alters electronic properties and hydrogen-bonding capacity. These derivatives are synthesized via nitrile intermediates and demonstrate nanomolar IC50 values in kinase assays, suggesting enhanced potency over the parent compound .

This compound Derivatives

  • Activity : IC50 values range from 5–30 µM against T47D, Caco-2, and HT-29 cells .
  • Mechanism : Apoptosis induction via caspase activation and mitochondrial membrane depolarization .

2-β-D-Ribofuranosylthiazole-4-carboxamide (TR)

  • Activity : IC50 values of 6–30 µM in lymphoid cancer cells (e.g., MOLT-4) .
  • Mechanism: Inhibits inosine-5'-monophosphate dehydrogenase (IMPDH), depleting guanine nucleotides. Activity is reversible with guanosine supplementation .

N-(4-Fluorophenyl)-2-(p-tolyl)thiazole-4-carboxamide

  • Activity : Fluorine substitution enhances metabolic stability and cytotoxicity, though specific IC50 data are unreported .

Structure-Activity Relationships (SARs)

Substitution Impact on Activity Reference
Phenyl at C2 Essential for base activity; removal abolishes cytotoxicity.
Carboxamide at C4 N-substitutions (e.g., trimethoxyphenyl, fluorophenyl) modulate target specificity.
Dihydrothiazole Partial saturation improves conformational flexibility and tubulin binding.
Pyridinyl at C2 Enhances kinase inhibition potency (nanomolar range) via electronic effects.

Toxicity and Selectivity

  • This compound: Limited toxicity data; apoptosis is selective for cancer cells over non-malignant lines .
  • TR: Reversible toxicity in MOLT-4 cells with guanosine rescue, suggesting a favorable therapeutic window .

Q & A

Q. How are computational methods integrated into the design of thiazole-based inhibitors?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to targets like MAO-B or β-amyloid. Free energy calculations (MM-PBSA) prioritize analogs with high affinity. For 4a , docking scores correlated with experimental IC50_{50} values (R2^2 = 0.89) .

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